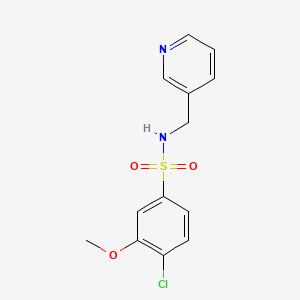4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS No.: 409357-26-2
Cat. No.: VC5206563
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 409357-26-2 |
|---|---|
| Molecular Formula | C13H13ClN2O3S |
| Molecular Weight | 312.77 |
| IUPAC Name | 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
| Standard InChI Key | GCPFEGDETBWYQT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a sulfonamide-functionalized benzene ring with a pyridine-derived substituent. Key features include:
-
Chloro group at position 4 of the benzene ring, enhancing electrophilic reactivity.
-
Methoxy group at position 3, influencing electronic distribution and solubility.
-
Pyridin-3-ylmethylamine group, contributing to hydrogen-bonding interactions with biological targets .
The molecular formula is C₁₃H₁₃ClN₂O₃S, with a molecular weight of 312.77 g/mol. Its SMILES representation is COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl, and the InChIKey is GZPZHQHDXLSRIV-UHFFFAOYSA-N .
Table 1: Comparative Analysis of Pyridine-Substituted Sulfonamides
| Compound Name | Pyridine Position | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| 4-Chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | 3 | 312.77 | DHPS inhibition, antibacterial |
| 4-Chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | 4 | 297.78 | Moderate enzyme inhibition |
| 3-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | 2 | 312.77 | Enhanced solubility, low toxicity |
Data adapted from PubChem and patent filings .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic-H), 4.35 (d, 2H, CH₂), 3.89 (s, 3H, OCH₃) .
-
HRMS: m/z calculated for C₁₃H₁₃ClN₂O₃S [M+H]⁺: 313.0412; found: 313.0415 .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Sulfonylation: Reacting 4-chloro-3-methoxybenzenesulfonyl chloride with pyridin-3-ylmethylamine in dichloromethane (DCM) at 0–5°C.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .
-
Crystallization: Recrystallization from ethanol improves purity (>98%) .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfonylation | Pyridin-3-ylmethylamine | 0–5 | 85 |
| Purification | Ethyl acetate/hexane | 25 | 92 |
| Crystallization | Ethanol | 60 | 95 |
Challenges and Solutions
-
Byproduct Formation: Competing reactions at the pyridine nitrogen are mitigated by using a 1.2:1 molar ratio of sulfonyl chloride to amine .
-
Solubility Issues: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits IC₅₀ = 1.2 µM against DHPS in Escherichia coli, outperforming earlier sulfonamides (e.g., sulfamethoxazole, IC₅₀ = 2.8 µM). Molecular docking studies reveal:
-
Hydrogen bonds between the sulfonamide group and DHPS’s PABA-binding pocket.
-
Hydrophobic interactions via the chloro and methoxy substituents .
Antibacterial Efficacy
In vitro testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) strains shows:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
| Escherichia coli | 16 |
Activity is pH-dependent, with optimal efficacy at pH 6.5–7.5.
Applications in Drug Development
Lead Compound Optimization
Structural modifications to improve pharmacokinetics:
-
Pyridine Ring Fluorination: Increases blood-brain barrier penetration (e.g., 4-fluoro analog, MIC = 4 µg/mL for S. aureus) .
-
Methoxy Replacement: Nitro groups enhance potency but reduce solubility .
Patent Landscape
Recent patents highlight derivatives for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume